2-Tert-butyl-4-methylpyrimidine
Description
2-Tert-butyl-4-methylpyrimidine is a substituted pyrimidine derivative characterized by a tert-butyl group at the 2-position and a methyl group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them critical scaffolds in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-tert-butyl-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-5-6-10-8(11-7)9(2,3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXYODQMKYMABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Pyrimidine Chemistry
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
- Structure : A pyrimidine derivative with a thietan-3-yloxy group at position 4, a methyl group at position 6, and a thioacetate side chain at position 2.
- Key Differences vs. Target Compound :
- Position 2 : Thioacetate substituent (electron-withdrawing, sulfur-containing) vs. tert-butyl (electron-donating, bulky alkyl).
- Position 4 : Thietan-3-yloxy (oxygen-containing heterocycle) vs. methyl (simple alkyl).
- Position 6 : Methyl group in both compounds.
- The tert-butyl group in 2-Tert-butyl-4-methylpyrimidine may confer greater steric hindrance, reducing reactivity with enzymes like glutathione S-transferases compared to sulfur-containing analogs .
tert-Butyl Pyridine Derivatives ()
- Examples :
- tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate (pyridine derivative).
- 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine.
- Key Differences vs. Target Compound :
- Core Structure : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens).
- Substituents : Chloro, dimethoxymethyl, and silyloxy groups introduce polarity and steric effects distinct from the methyl and tert-butyl groups in the target compound.
- Functional Implications :
Table 1: Substituent Effects on Key Properties
*Estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations :
Steric Effects : The tert-butyl group in this compound likely reduces metabolic oxidation compared to smaller substituents (e.g., methyl or thioacetate), as seen in BHA’s protective role against mutagenic metabolites .
Electronic Effects : The methyl group at position 4 may slightly activate the pyrimidine ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., thietan-3-yloxy in Compound 1) could deactivate it .
Biological Activity: While BHA (a tert-butyl-containing antioxidant) elevates glutathione S-transferase activity, the target compound’s lack of phenolic or thiol groups may limit similar effects unless metabolized to reactive intermediates .
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